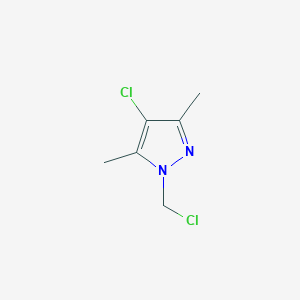
4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Descripción general
Descripción
4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole, also known as 4-chloro-1-chloromethyl-3,5-dimethylpyrazole (4-C1CM3DMP), is an organochlorine compound that has a wide range of applications in the scientific research field. It is a colorless, odorless, and non-toxic compound that is widely used as a reagent in organic synthesis and as a catalyst in various laboratory experiments. 4-C1CM3DMP has a number of unique properties that make it an attractive choice for scientists in a variety of research fields.
Aplicaciones Científicas De Investigación
4-C1CM3DMP is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used as a catalyst in the synthesis of polymers, and as a ligand for the preparation of coordination complexes. Additionally, 4-C1CM3DMP has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
The exact mechanism of action of 4-C1CM3DMP is not yet fully understood. However, it is believed that the compound acts as a catalyst in a variety of reactions, including the Curtius rearrangement. It is also believed that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-C1CM3DMP are not yet fully understood. However, studies have shown that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 4-C1CM3DMP has been shown to have an effect on the expression of certain genes, as well as on the activity of certain proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-C1CM3DMP has a number of advantages for use in laboratory experiments. It is a colorless, odorless, and non-toxic compound that is relatively stable and easy to handle. Additionally, it is a versatile reagent that can be used in a variety of reactions, including the Curtius rearrangement. However, 4-C1CM3DMP has some limitations as well. It is not soluble in water, and thus it must be used in organic solvents. Additionally, it is not very soluble in common organic solvents, and thus it must be used in higher concentrations.
Direcciones Futuras
There are a number of potential future directions for the use of 4-C1CM3DMP in scientific research. For example, further research into the biochemical and physiological effects of the compound could lead to a better understanding of its mechanism of action and potential applications. Additionally, research into the synthesis of 4-C1CM3DMP could lead to new and improved synthesis methods that could be used to produce the compound in higher yields. Finally, research into the use of 4-C1CM3DMP as a catalyst in the synthesis of polymers could lead to the development of new and improved polymers.
Propiedades
IUPAC Name |
4-chloro-1-(chloromethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N2/c1-4-6(8)5(2)10(3-7)9-4/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFADSDQCXKQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226911 | |
| Record name | 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51355-83-0 | |
| Record name | 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51355-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide](/img/structure/B3024703.png)










![[(3-Chloro-1,1'-biphenyl-4-yl)oxy]acetic acid](/img/structure/B3024722.png)
